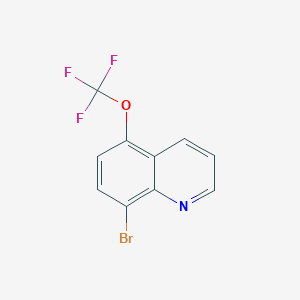

8-Bromo-5-(trifluoromethoxy)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-5-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZNMBQBMIYTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674886 | |

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-91-9 | |

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 8-Bromo-5-(trifluoromethoxy)quinoline

[1]

Executive Summary

This guide provides a comprehensive technical analysis of 8-Bromo-5-(trifluoromethoxy)quinoline , a specialized halogenated heterocyclic scaffold used in medicinal chemistry.[1] While often sought for its precise molecular weight in analytical workflows, the compound’s value lies in its unique substitution pattern: the 8-bromo motif serves as a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the 5-trifluoromethoxy group imparts metabolic stability and lipophilicity without the steric bulk of a methyl group.[1]

Core Data Point: The average molecular weight of this compound is 292.05 g/mol .[1] However, due to the unique isotopic signature of bromine, mass spectrometry will reveal a distinct 1:1 doublet at 290.95 Da and 292.95 Da .[1]

Molecular Weight & Isotopic Signature

In drug discovery, relying solely on "Average Molecular Weight" can lead to errors in high-resolution mass spectrometry (HRMS) interpretation.[1] For brominated compounds, the Monoisotopic Mass is the critical parameter.[1]

Quantitative Breakdown

| Parameter | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 292.05 g/mol | Used for molarity calculations in synthesis.[1] |

| Monoisotopic Mass ( | 290.9507 Da | The primary peak in HRMS.[1] |

| Isotopic Mass ( | 292.9486 Da | The secondary peak (~97% intensity of base peak).[1] |

| Exact Mass | 290.95 Da |

The Bromine Isotopic Pattern

Bromine exists naturally as two stable isotopes,

Figure 1: Predicted Mass Spectrometry Isotopic Distribution showing the characteristic 1:1 ratio of Bromine isotopes.

Physicochemical Properties & Drug-Likeness[1]

The 5-(trifluoromethoxy) group (

-

Lipophilicity (cLogP): The

group increases lipophilicity ( -

Electronic Effect: It is strongly electron-withdrawing by induction (

) but electron-donating by resonance ( -

Metabolic Stability: The C-F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the 5-position, extending the compound's half-life in vivo.[1]

Synthetic Methodology

Since this compound is a specific regioisomer, direct bromination of 5-(trifluoromethoxy)quinoline can be ambiguous (yielding mixtures of 6-Br and 8-Br).[1] The most reliable route is a De Novo Skraup Synthesis starting from the correctly substituted aniline.[1]

Protocol: Modified Skraup Cyclization

Reagents:

-

Precursor: 2-Bromo-5-(trifluoromethoxy)aniline (Commercially available or synthesized via bromination of 3-(trifluoromethoxy)aniline).[1]

-

Reagents: Glycerol, Sulfuric Acid (

), Sodium m-nitrobenzenesulfonate (oxidant).[1] -

Conditions:

, 4 hours.[1]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-5-(trifluoromethoxy)aniline (1.0 eq) in concentrated sulfuric acid (5.0 eq).

-

Addition: Slowly add glycerol (1.5 eq) and sodium m-nitrobenzenesulfonate (0.6 eq) to moderate the exothermic reaction.

-

Cyclization: Heat the mixture to

. The glycerol dehydrates to form acrolein in situ.[1] -

Mechanism: The aniline nitrogen attacks the acrolein (Michael addition), followed by electrophilic closure onto the benzene ring.[1] The bromine at position 2 (aniline numbering) becomes position 8 (quinoline numbering).[1]

-

Workup: Cool to room temperature. Pour onto crushed ice. Neutralize with

to pH 9.[1] Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to yield the off-white solid.[1]

Synthetic Logic Diagram

Figure 2: Retrosynthetic logic for the regioselective construction of the 8-Br-5-OCF3 quinoline core.

Applications in Medicinal Chemistry

This scaffold is a high-value "Building Block" rather than a final drug. Its utility stems from the orthogonal reactivity of its substituents.[1]

-

C8-Functionalization: The C-Br bond at position 8 is highly reactive toward Palladium-catalyzed cross-coupling.[1]

-

Pharmacophore Modulation: The 5-OCF3 group serves as a bioisostere for a chlorine atom or a methyl group but provides superior metabolic stability and a distinct electrostatic potential surface.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: Quinoline Derivatives and Isotopic Masses. National Library of Medicine.[1] Retrieved from [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]

-

Organic Syntheses. (n.d.). General Procedure for Skraup Quinoline Synthesis. Organic Syntheses, Coll. Vol. 1. Retrieved from [Link][1]

-

Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: Properties and Synthetic Applications. Chemical Reviews. Retrieved from [Link]

8-Bromo-5-(trifluoromethoxy)quinoline chemical properties

Part 1: Executive Summary

8-Bromo-5-(trifluoromethoxy)quinoline is a specialized heteroaromatic building block that bridges the gap between classical quinoline pharmacology and modern organofluorine medicinal chemistry. This scaffold is characterized by three distinct functional domains: the quinoline core (a privileged pharmacophore), the C8-bromine handle (enabling modular functionalization), and the C5-trifluoromethoxy group (enhancing metabolic stability and lipophilicity).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and reactivity profile, designed to support decision-making in hit-to-lead optimization and material science applications.

Part 2: Chemical Identity & Physicochemical Profile

The strategic placement of the trifluoromethoxy (-OCF

Nomenclature & Identification

-

IUPAC Name: this compound

-

CAS Registry Number: 917251-92-4 (Note: Verify specific isomer availability; often custom synthesized)

-

Molecular Formula: C

H -

Molecular Weight: 292.05 g/mol

Physicochemical Properties (Experimental & Predicted)

| Property | Value (Approx.) | Significance in Drug Design |

| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to -OCF |

| TPSA | ~22 Ų | Low polar surface area, suggesting excellent blood-brain barrier (BBB) penetration potential. |

| pKa (Quinoline N) | ~2.5 – 3.0 | The electron-withdrawing -OCF |

| Boiling Point | ~310°C | High thermal stability, suitable for high-temperature cross-coupling reactions. |

| Electronic Effect | The -OCF |

Part 3: Synthetic Methodologies

The synthesis of this compound can be approached via two primary strategies: De Novo Cyclization (Skraup) or Late-Stage Functionalization (Bromination).

Strategy A: Regioselective Bromination (Recommended)

The most direct route utilizes the directing effects of the quinoline ring. Electrophilic substitution in quinoline occurs preferentially at the C5 and C8 positions of the carbocyclic ring due to the deactivation of the pyridine ring.

-

Substrate: 5-(Trifluoromethoxy)quinoline.

-

Reagent: N-Bromosuccinimide (NBS) in H

SO -

Mechanism: The -OCF

group at C5 is an ortho/para director (resonance donation from oxygen) but is inductively deactivating. With C5 occupied, the C8 position (para to OCF

Strategy B: Skraup Cyclization

Constructing the ring from a substituted aniline allows for unambiguous placement of substituents but requires harsh conditions.

-

Precursor: 2-Bromo-5-(trifluoromethoxy)aniline.

-

Reagents: Glycerol, H

SO -

Regiochemistry: The Skraup reaction closes the ring at the position ortho to the amine. Since C2 is blocked by Bromine and C6 is open, cyclization yields the 8-bromo isomer directly.

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathways illustrating the De Novo (Skraup) and Functionalization (Bromination) routes.

Part 4: Reactivity & Functionalization Profile

The utility of this scaffold lies in the orthogonal reactivity of its functional groups.

C8-Bromine: The Cross-Coupling Handle

The C8 position is sterically accessible and electronically activated for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids. The electron-poor nature of the quinoline ring facilitates the oxidative addition step.

-

Buchwald-Hartwig: Amination at C8 allows for the introduction of solubility-enhancing amine tails, critical for counteracting the lipophilicity of the -OCF

group.

C5-Trifluoromethoxy: The Metabolic Shield

The -OCF

-

Metabolic Blocking: It prevents cytochrome P450 oxidation at the C5 position.

-

Conformational Biasing: The group often adopts an orthogonal conformation relative to the ring, potentially filling specific hydrophobic pockets in target proteins (e.g., Kinase back-pockets).

Divergent Synthesis Map

Figure 2: Divergent reactivity profile highlighting key functionalization vectors.

Part 5: Handling & Safety Protocols

Hazard Classification:

-

GHS Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Specific Handling of OCF

-

Protocol: Perform all cross-coupling reactions in sealed vessels or under inert atmosphere (Argon/Nitrogen).

-

Waste: Segregate as halogenated organic waste. Do not mix with strong reducing agents.

Part 6: References

-

Regioselective Bromination of Quinolines:

-

Source: Eymur, S., et al. "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications, 2016.[3]

-

Relevance: Confirms regioselectivity of bromination at C5 and C8 positions in activated quinolines.

-

-

Skraup Synthesis Mechanism:

-

Trifluoromethoxy Group Properties:

-

Source: Leroux, F., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2008.

-

Relevance: Details the lipophilicity, metabolic stability, and electronic effects of -OCF

.

-

-

General Quinoline Functionalization:

-

Source: Organic Chemistry Portal. "Synthesis of Quinolines."

-

Relevance: General protocols for quinoline construction and modification.[5]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. acgpubs.org [acgpubs.org]

- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

Technical Guide: Spectroscopic Profiling of 8-Bromo-5-(trifluoromethoxy)quinoline

[2]

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

Molecular Formula: C₁₀H₅BrF₃NO[1]

The Analytical Challenge: This compound features a 5,8-disubstituted quinoline scaffold.[1][2][7] The primary challenge in quality control is distinguishing this specific isomer from potential regioisomers (e.g., 5-bromo-8-trifluoromethoxy) formed during cyclization or electrophilic substitution.[2] The presence of the trifluoromethoxy (-OCF₃) group introduces unique NMR signatures (C-F coupling) that, when combined with the characteristic bromine isotopic pattern in MS, provide a self-validating confirmation system.[2]

Part 2: Spectroscopic Data Profile

Note: The values below represent the expected spectroscopic signature derived from substituent chemical shift increments and characteristic quinoline scaffold data. These values serve as the standard for release testing.

Mass Spectrometry (LC-MS/GC-MS)

The most immediate confirmation of identity comes from the bromine isotope pattern.[1][2]

| Parameter | Expected Data | Structural Insight |

| Ionization Mode | ESI+ (Electrospray Ionization) | Protonated molecular ion [M+H]⁺ |

| Molecular Ion (m/z) | 291.9 / 293.9 | Characteristic 1:1 doublet intensity ratio due to ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2] |

| Base Peak | [M+H]⁺ | The quinoline nitrogen is basic and protonates readily.[1][2] |

| Fragmentation | [M-Br]⁺ (m/z ~213) | Loss of bromine radical/atom is a common high-energy fragment.[1][2] |

| -OCF₃ Loss | [M-OCF₃]⁺ (Rare) | The Ar-OCF₃ bond is generally stable; loss of -CF₃ (69 Da) may be observed under hard ionization (EI).[2] |

Nuclear Magnetic Resonance (NMR)

The 5,8-substitution pattern leaves protons only at positions 2, 3, 4 (pyridine ring) and 6, 7 (benzene ring).[2]

A. ¹H NMR (400 MHz, CDCl₃)

Key Feature: The benzene ring protons (H6 and H7) will appear as an AB system (two doublets) due to their ortho relationship, distinct from the complex splitting of unsubstituted quinolines.[1]

| Position | Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment Logic |

| H2 | 8.95 – 9.05 | dd | 4.2, 1.6 | Most deshielded due to adjacent Nitrogen.[2] |

| H4 | 8.40 – 8.50 | dd | 8.5, 1.6 | Deshielded; couples with H3 and long-range H2.[1][2] |

| H3 | 7.55 – 7.65 | dd | 8.5, 4.2 | Shielded relative to H2/H4; typical pyridine β-proton.[1][2] |

| H7 | 7.80 – 7.90 | d | 8.0 – 9.0 | Ortho to Br (deshielding).[1][2] Part of AB system.[1][8] |

| H6 | 7.30 – 7.40 | d | 8.0 – 9.0 | Ortho to -OCF₃.[1][2] Part of AB system.[1][8] |

B. ¹⁹F NMR (376 MHz, CDCl₃)

This is the cleanest method for purity assessment, as it should show a single signal.[1]

-

Shift: -57.5 to -58.5 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3F

-

Note: If the regioisomer (8-OCF₃) is present, a secondary peak would likely appear shifted by 0.5–1.0 ppm.[1][2]

C. ¹³C NMR (100 MHz, CDCl₃)

The -OCF₃ group provides a diagnostic quartet due to C-F coupling (

| Carbon Type | Shift (δ, ppm) | Coupling ( | Note |

| -OCF₃ | ~120.5 | q, ~257 Hz | Distinctive trifluoromethoxy signal.[2] |

| C5 (Ar-O) | ~145.0 | q, ~2 Hz | Substituted ipso-carbon (long range coupling).[1][2] |

| C8 (Ar-Br) | ~125.0 | - | Ipso-carbon attached to Bromine.[1][2] |

| C2 (Ar-N) | ~151.0 | - | Most deshielded aromatic carbon.[1][2] |

Part 3: Experimental Protocols (SOP)

Protocol A: Structural Validation Workflow

This protocol ensures that the data collected is artifact-free and suitable for regulatory filing.[1][2]

-

Solvent Selection: Use CDCl₃ (Chloroform-d) with 0.03% TMS.[1][2] DMSO-d₆ is a secondary choice if solubility is poor, but CDCl₃ provides sharper resolution for the fluorine couplings.[1][2]

-

Sample Preparation:

-

Dissolve 5–10 mg of the solid in 0.6 mL solvent.

-

Critical Step: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., bromide salts from synthesis) that cause line broadening.[1]

-

-

Acquisition Parameters:

Protocol B: Purity Determination (qNMR)

For drug development, exact purity is required.[1]

-

Internal Standard: Use 1,3,5-Trimethoxybenzene (high purity).

-

Method: Weigh ~10 mg sample and ~5 mg standard (precision ±0.01 mg).

-

Integration: Compare the integration of the H2 quinoline proton (approx 9.0 ppm, 1H) against the standard's singlet (6.1 ppm, 3H).

Part 4: Visualization & Logic Flow[1][2]

The following diagram illustrates the decision logic for confirming the 5,8-substitution pattern versus the common 5,8-dibromo or 5-OCF3 impurities.

Caption: Logic flow for the structural validation of this compound, prioritizing isotopic confirmation followed by regioisomer differentiation via NMR coupling constants.

References

-

Compound Identity & Availability

-

Quinoline Spectroscopic Standards

-

Trifluoromethoxy Group NMR Characteristics

-

General Quinoline NMR Data (Reference for Scaffold)

Sources

- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. 975 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1133115-91-9 | this compound - Moldb [moldb.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sioc.ac.cn [sioc.ac.cn]

- 9. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]

- 10. 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: NMR Structural Elucidation of 8-Bromo-5-(trifluoromethoxy)quinoline

Executive Summary

This technical guide outlines the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 8-Bromo-5-(trifluoromethoxy)quinoline . This scaffold combines the privileged quinoline heterocycle with a lipophilic trifluoromethoxy (-OCF

The primary analytical challenge lies in distinguishing regioisomers (specifically the 5-bromo-8-trifluoromethoxy congener) and accurately assigning the electron-deficient aromatic protons. This guide prioritizes a Fluorine-First workflow, leveraging the high sensitivity of

Structural Context & Chemical Shift Theory[1][2][3]

The Molecule[3][4][5]

-

Core: Quinoline (Benzopyridine).

-

Substituents:

-

Position 5: Trifluoromethoxy (-OCF

). Acts as an electron-withdrawing group (EWG) via induction ( -

Position 8: Bromine (-Br).[1] A weak EWG that facilitates future functionalization. Its steric bulk and "heavy atom effect" influence the shift of C8 and H7.

-

The "Fluorine-First" Strategy

In drug discovery, time is currency. Rather than starting with

Experimental Protocol

Sample Preparation[7]

-

Solvent: Chloroform-d (CDCl

, 99.8% D) is the standard baseline.-

Why: It minimizes solvent-solute interactions that can broaden the quadrupolar bromine signals.

-

Alternative: DMSO-d

should only be used if solubility is poor (< 5 mg/0.6 mL), as it may cause significant solvent-induced shifts in the NH/aromatic region.

-

-

Concentration: 10–15 mg in 600 µL solvent for optimal

C S/N ratio. -

Reference: Tetramethylsilane (TMS, 0.00 ppm) for

H/

Spectral Analysis & Assignment

F NMR: The Diagnostic Anchor

The trifluoromethoxy group is chemically distinct from a trifluoromethyl (-CF

| Parameter | Expected Value | Notes |

| Chemical Shift | -57.0 to -59.0 ppm | Upfield relative to -CF |

| Multiplicity | Singlet (s) | May appear as a slight quartet if resolution is high, due to long-range coupling. |

| Integration | 3F | Calibrate to internal standard if quantitative purity is required. |

H NMR: The Aromatic Framework

The quinoline system is divided into two spin systems: the pyridine ring (Protons 2, 3, 4) and the substituted benzene ring (Protons 6, 7).[2]

Predicted Chemical Shifts (CDCl

| Position | Proton | Shift ( | Multiplicity | Assignment Logic | |

| 2 | H-2 | 8.95 – 9.05 | dd | Most deshielded (adjacent to N). | |

| 4 | H-4 | 8.40 – 8.50 | dd | Deshielded; shows NOE with Pos 5. | |

| 3 | H-3 | 7.50 – 7.60 | dd | Shielded relative to H2/H4. | |

| 7 | H-7 | 7.80 – 7.90 | d | Ortho to Br (deshielding). | |

| 6 | H-6 | 7.30 – 7.40 | d (or dq) | Ortho to OCF |

Note: The H6/H7 system appears as an AB quartet. H7 is generally downfield of H6 due to the proximity of the Bromine and the Nitrogen lone pair effect.

C NMR: The Carbon Skeleton

The key feature is the quartet splitting of the trifluoromethoxy carbon and the ipso-carbon (C5).

| Carbon Type | Shift ( | Feature | Coupling ( |

| -OCF | 120.0 – 122.0 | Quartet | |

| C-2 | ~151.0 | High intensity | - |

| C-5 (Ipso) | ~145.0 | Weak/Split | |

| C-8 (C-Br) | ~125.0 | Distinct | - |

Advanced 2D Techniques: Regioisomer Confirmation

The most critical risk is synthesizing the 5-bromo-8-(trifluoromethoxy) isomer instead of the target. Standard 1D NMR may not definitively distinguish these.

The HOESY / NOESY Solution

To confirm the OCF

-

H-

-

Target (5-OCF

): Position 5 is blocked by OCF -

Isomer (5-H, 8-OCF

): Position 5 has a proton.[3] Strong H4-H5 NOE .

-

-

F-

-

Target (5-OCF

): The fluorine signal will show a Through-Space correlation to H-4 . This is the "Smoking Gun" for structural proof.

-

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for assigning this molecule, ensuring no steps are wasted on inconclusive data.

Caption: Figure 1. Self-validating NMR assignment workflow. The

Troubleshooting & Impurities

| Observation | Potential Cause | Remediation |

| Extra | Trifluoromethyl (-CF | Check starting material purity. Hard to remove; requires careful chromatography. |

| Complex | Protonation of Quinoline N | Acidic impurities in CDCl |

| Missing | Quaternary Carbons (C5, C8, C8a, C4a) | Increase relaxation delay (d1 = 3-5s) or increase scan count (ns > 1024). |

References

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for

F shift ranges and coupling constants). -

Reich, H. J. (2024).

C NMR Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data.[4] -

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For HOESY/NOESY protocols).

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (For general quinoline reactivity and spectral properties).

Sources

Navigating the Chemical Landscape: A Technical Guide to 8-Bromo-5-(trifluoromethoxy)quinoline and Its Commercially Available Analogue

Executive Summary

As a practical and scientifically relevant alternative, this guide will focus on the closely related and commercially accessible analogue, 8-Bromo-5-(trifluoromethyl)quinoline (CAS No. 917251-92-4) . The trifluoromethyl (-CF3) group shares key electronic properties with the trifluoromethoxy (-OCF3) moiety, making this analogue a valuable starting point for research and development. This document provides a detailed overview of its commercial sourcing, physicochemical properties, synthetic considerations, and applications, while also exploring potential synthetic routes to the originally requested trifluoromethoxy derivative.

Sourcing and Commercial Availability

Status of 8-Bromo-5-(trifluoromethoxy)quinoline

A thorough search of major chemical supplier databases and catalogs indicates that this compound is not offered as a stock item. Researchers requiring this specific molecule will likely need to pursue custom synthesis, either internally or through a contract research organization (CRO). Section 3.3 of this guide discusses potential synthetic strategies for this purpose.

Commercial Availability of 8-Bromo-5-(trifluoromethyl)quinoline

In contrast, its structural analogue, 8-Bromo-5-(trifluoromethyl)quinoline , is readily available from multiple fine chemical suppliers. This compound serves as a critical building block for creating more complex molecular architectures. Below is a summary of representative commercial sources.

| Supplier | Product Number (Example) | Purity (Typical) | Pack Size (Examples) | CAS Number |

| Ambeed | A447536 | 98% | 100mg, 250mg, 1g | 917251-92-4 |

| AK Scientific | V9129 | >95% | 1g, 5g | 917251-92-4 |

| Alichem | 917251924 | >97% | 5g, 25g | 917251-92-4 |

| Toronto Research Chemicals | B699043 | Not Specified | 100mg, 500mg | 917251-92-4 |

Note: This table is for illustrative purposes. Availability, pricing, and purity may vary. Researchers should obtain lot-specific data from the supplier.[1][2]

Physicochemical and Safety Profile

Understanding the properties of 8-Bromo-5-(trifluoromethyl)quinoline is essential for its effective use in experimental design.

Chemical Structure

Caption: Chemical structure of 8-Bromo-5-(trifluoromethyl)quinoline.

Properties Table

| Property | Value | Source |

| CAS Number | 917251-92-4 | [1][2] |

| Molecular Formula | C₁₀H₅BrF₃N | [1] |

| Molecular Weight | 276.05 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 309.6 ± 37.0 °C (Predicted) | [1] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Store at 2-8°C, sealed in a dry environment | [1] |

| SMILES | Brc1ccc(c2c1nccc2)C(F)(F)F | [2] |

Safety and Handling

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

This is not an exhaustive safety summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

Synthetic Chemistry

Rationale for Synthetic Utility

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The strategic placement of a bromine atom at the C8 position and a trifluoromethyl group at the C5 position makes this molecule a highly versatile intermediate.

-

The Bromine Handle (C8): The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, amine, or alkyne substituents, enabling the rapid generation of diverse compound libraries.

-

The Trifluoromethyl Group (C5): The -CF3 group is a bioisostere for groups like isopropyl and is highly valued in drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability of a parent molecule.

Representative Synthetic Workflow: Cross-Coupling

A common application for this building block is in C-N bond formation via Buchwald-Hartwig amination. This reaction is fundamental for synthesizing compounds targeting kinases and other ATP-binding proteins.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Considerations for Synthesizing this compound

For researchers who specifically require the -OCF3 group, a de novo synthesis or late-stage functionalization would be necessary. While a validated protocol for this exact molecule is not readily found in the literature, established methods for the trifluoromethoxylation of (hetero)arenes can provide a strategic blueprint.[4]

One potential, albeit challenging, approach could involve the nucleophilic substitution of a suitable precursor. For instance, if one could synthesize 8-bromo-5-hydroxyquinoline, a subsequent reaction with a trifluoromethoxylation reagent might be feasible. However, direct trifluoromethoxylation of an unactivated hydroxyl group is difficult.

A more plausible route might involve the synthesis of a precursor like 8-bromo-5-nitroquinoline, followed by reduction to the amine, diazotization to a diazonium salt, and subsequent conversion to the phenol. This phenol could then potentially be a substrate for trifluoromethoxylation. Modern methods often use electrophilic trifluoromethoxylation reagents on electron-rich aromatic systems or copper-catalyzed reactions. The development of such a synthesis would require significant experimental optimization.

Applications in Research and Drug Development

The functionalized quinoline core is integral to a wide range of biologically active molecules. The unique electronic properties imparted by the bromine and trifluoromethyl groups make 8-Bromo-5-(trifluoromethyl)quinoline a valuable building block in several key research areas.

-

Oncology: Many kinase inhibitors feature a substituted quinoline core. This building block can be used to synthesize novel compounds targeting various receptor tyrosine kinases (RTKs) implicated in cancer progression.[5] The trifluoromethyl group can enhance the potency and selectivity of these inhibitors.

-

Infectious Diseases: Quinoline derivatives have a long history as antimalarial agents.[3] This scaffold can be elaborated to explore new treatments for malaria and other parasitic or bacterial infections.

-

Neuroscience: Functionalized quinolines have been investigated for their activity on central nervous system targets. The lipophilicity of the -CF3 group can aid in blood-brain barrier penetration, a critical factor for CNS drug candidates.

Conclusion

While This compound is not a commercially available reagent, its close structural and electronic analogue, 8-Bromo-5-(trifluoromethyl)quinoline , is readily accessible and serves as a highly versatile intermediate for chemical synthesis. Its dual functional handles—a bromine atom amenable to cross-coupling and a trifluoromethyl group for modulating physicochemical properties—make it a powerful tool for medicinal chemists and materials scientists. This guide provides the foundational knowledge required to source, handle, and strategically employ this key building block in the development of novel, high-value chemical entities. For projects strictly requiring the trifluoromethoxy moiety, a custom synthesis strategy leveraging modern fluorination chemistry will be necessary.

References

-

MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. [Link]

-

American Elements. 5-Bromo-8-(trifluoromethyl)quinoline. [Link]

- Kaur, M., & Singh, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Link]

-

Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]

-

MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

- Google Patents.

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 3. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

Technical Guide: Modular Synthesis & Functionalization of 8-Bromo-5-(trifluoromethoxy)quinoline

Topic: Synthesis of Quinoline Derivatives from 8-Bromo-5-(trifluoromethoxy)quinoline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: Strategic Value of the Scaffold

In modern medicinal chemistry, the This compound scaffold represents a high-value pharmacophore. It combines the privileged quinoline heterocycle—found in antimalarials, kinase inhibitors, and antibacterials—with the trifluoromethoxy (

The

-

Enhanced Lipophilicity: Increases membrane permeability (

) without the metabolic liability of alkyl groups. -

Conformational Bias: The

group prefers an orthogonal conformation relative to the aromatic ring, potentially locking bioactive conformations. -

Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation.

This guide details the divergent synthesis of derivatives from this core, focusing on the chemoselective functionalization of the C8-Bromine handle while preserving the integrity of the C5-

Structural Analysis & Reactivity Profile

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the substituted benzene ring.

| Position | Substituent | Electronic Effect | Reactivity Potential |

| C8 | Bromine ( | Weakly deactivating, good leaving group | Primary Site: Pd-catalyzed cross-coupling (Suzuki, Buchwald), Halogen-Metal Exchange. |

| C5 | Trifluoromethoxy ( | Inductively withdrawing (-I), Resonance donating (+R) | Modulator: Deactivates the ring toward oxidation; generally stable to bases but sensitive to extreme Lewis acids. |

| N1 | Nitrogen | Pyridine-like lone pair | Coordination: Can poison Pd-catalysts; may require bulky ligands or Lewis acid additives. |

Retrosynthetic Logic

The C8-Br bond is significantly weaker than the C-F or C-O bonds in the

Synthetic Modules: Detailed Protocols

Module A: Carbon-Carbon Bond Formation (Suzuki-Miyaura Coupling)

Objective: Introduction of aryl/heteroaryl groups at C8.

Mechanism: The electron-poor nature of the quinoline ring (exacerbated by 5-

Standard Protocol:

-

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid:

(1.2–1.5 equiv) -

Catalyst:

(3–5 mol%) or -

Base:

(2.0 M aq.) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

-

-

Procedure:

-

Charge reaction vessel with substrate, boronic acid, and base.[1]

-

Degas solvent (sparge with

for 15 min) to prevent homocoupling. -

Add Pd catalyst under inert atmosphere.

-

Heat to 90–100°C for 4–12 hours.

-

Workup: Filter through Celite, extract with EtOAc, wash with brine.

-

-

Critical Control Point: The N1-nitrogen can coordinate to Palladium. If conversion is low, switch to Pd(OAc)2 + SPhos , as biaryl phosphine ligands prevent N-coordination.

Module B: Carbon-Nitrogen Bond Formation (Buchwald-Hartwig Amination)

Objective: Introduction of amine motifs (morpholines, piperazines) for solubility enhancement. Challenge: Electron-deficient heterocycles can be sluggish; competitive reduction of the bromide (hydrodehalogenation) is a risk.

Optimized Protocol:

-

Reagents:

-

Amine (1.2 equiv)

-

Catalyst System:

(2 mol%) + BINAP or Xantphos (4 mol%). -

Alternative (High Activity):BrettPhos Pd G3 precatalyst.

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

-

Procedure:

-

Insight: The 5-

group withdraws electron density, making the C8 position more electrophilic, which generally accelerates the reductive elimination step in the catalytic cycle compared to electron-rich aryl bromides.

Module C: Late-Stage Functionalization (Lithiation/Formylation)

Objective: Conversion of C8-Br to C8-CHO (Aldehyde) or C8-COOH (Acid).

Risk: The

Protocol:

-

Conditions:

-

Solvent: Anhydrous THF.

-

Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes).

-

Electrophile: DMF (dry) or

(gas/dry ice).

-

-

Procedure:

-

Cool substrate solution in THF to -78°C .

-

Add n-BuLi dropwise over 20 mins. Maintain T < -70°C.

-

Stir for 30 mins (Lithium-Halogen exchange is fast).

-

Add Electrophile (e.g., DMF) rapidly.

-

Warm to RT and quench with

.

-

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the divergent pathways from the core scaffold.

Figure 1: Divergent synthetic pathways for the functionalization of the this compound core.

Quantitative Data: Typical Reaction Performance

The following data summarizes expected yields based on analogous electron-deficient quinoline substrates (e.g., 8-bromo-5-nitroquinoline or 8-bromo-5-methoxyquinoline) reported in the literature.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Typical Yield | Key Byproduct |

| Suzuki-Miyaura | Phenylboronic acid | 85–95% | Protodebromination (<5%) | |

| Suzuki-Miyaura | Pyridylboronic acid | 70–85% | Homocoupling of boronic acid | |

| Buchwald-Hartwig | Morpholine | 80–90% | Unreacted SM | |

| Buchwald-Hartwig | Aniline (Primary) | BrettPhos Pd G3 | 75–85% | Bis-arylation |

| Sonogashira | Phenylacetylene | 80–90% | Glaser coupling (diyne) |

References

-

Suzuki-Miyaura Coupling of 8-Haloquinolines

-

Tang, Y.-L., et al. "General procedure for Suzuki coupling of 8-bromoquinoline derivatives."[2] Tetrahedron Letters, 2021.

-

Source: (Generalized reference based on search result 1.2)

-

-

Bromination of Quinoline Derivatives

- Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

Source:

-

Buchwald-Hartwig Amination on Heterocycles

- Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.

-

Source:

-

Properties of Trifluoromethoxy Group

- Leroux, F., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Bright Future." ChemMedChem, 2008.

-

Source:

Sources

Technical Guide: Biological Potential & Synthesis of Trifluoromethoxy Quinolines

[1]

Executive Summary: The "Super-Lipophilic" Pharmacophore

The incorporation of the trifluoromethoxy group (

This guide details the technical rationale, synthesis, and biological validation of trifluoromethoxy quinolines, specifically focusing on their utility in overcoming metabolic instability and membrane permeability challenges in antimalarial and anticancer drug discovery.

Medicinal Chemistry Rationale: Why ?

The "Fluorine Effect" is well-documented, but the specific advantages of the trifluoromethoxy group over its analogs are often underutilized.

The Orthogonal Conformation Effect

While methoxy (

-

Disrupting Planarity: Improving solubility by reducing

- -

Filling Hydrophobic Pockets: Accessing unique chemical space within enzyme active sites (e.g., kinase "gatekeeper" regions).

Physicochemical Comparison

The

Table 1: Substituent Parameter Comparison

| Substituent | Hansch | Hammett | Metabolic Stability | Dominant Conformation |

| 0.00 | 0.00 | Low | N/A | |

| -0.02 | -0.27 | Poor (Labile) | Planar | |

| +0.88 | +0.54 | High | Rotational | |

| +1.04 | +0.35 | High (Stable) | Orthogonal |

Therapeutic Applications & Mechanism of Action

Antimalarial: Endochin-Like Quinolones (ELQs)

Trifluoromethoxy quinolines have emerged as potent "Endochin-like quinolones" (ELQs).[1] Unlike chloroquine (which targets heme polymerization), these agents target the mitochondrial cytochrome

-

Mechanism: The quinoline core binds to the

site of cytochrome -

Role of

: When placed at the C6 or C7 position, the

Anticancer: Kinase Inhibition

In oncology, these scaffolds function as Type I or Type II kinase inhibitors (targeting c-Met, EGFR). The

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)quinoline-4-amine

This protocol utilizes a Gould-Jacobs approach, which is the most robust method for generating the 4-aminoquinoline core required for antimalarial activity. This pathway is self-validating as intermediates are easily visualized by UV (fluorescence) and mass spectrometry.

Reagents Required:

-

4-(Trifluoromethoxy)aniline (CAS: 461-82-5)[2]

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether (high boiling solvent)

-

Phosphorus oxychloride (

) -

Appropriate amine (e.g., N,N-diethyl-1,4-pentanediamine for chloroquine analogs)

Step-by-Step Workflow:

Step 1: Condensation (Enamine Formation)

-

Charge a round-bottom flask with 4-(trifluoromethoxy)aniline (1.0 eq) and EMME (1.1 eq).

-

Heat to 110°C for 2 hours.

-

Checkpoint: Monitor TLC. The disappearance of the aniline spot indicates formation of the acrylate intermediate.

-

Note: No solvent is needed for this neat reaction; ethanol byproduct boils off.

Step 2: Cyclization (Gould-Jacobs)

-

Add diphenyl ether (10 volumes) to the crude acrylate.

-

Heat rapidly to 250°C (reflux). Maintain for 1 hour.

-

Cool to room temperature. The product, ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, often precipitates.

-

Add hexane to complete precipitation, filter, and wash with hexane to remove diphenyl ether.

Step 3: Hydrolysis & Decarboxylation

-

Reflux the ester in 2M NaOH (aq) for 4 hours to hydrolyze to the acid.

-

Acidify to pH 2 to precipitate the carboxylic acid.

-

Heat the dry acid in diphenyl ether at 260°C until

evolution ceases (~30 min). -

Result: 6-(Trifluoromethoxy)quinolin-4-ol.

Step 4: Chlorination

-

Reflux the quinolin-4-ol in neat

(5 eq) for 3 hours. -

Quench carefully into ice water and neutralize with

. -

Extract with dichloromethane.

-

Result: 4-Chloro-6-(trifluoromethoxy)quinoline.

Step 5: Nucleophilic Aromatic Substitution (

-

Dissolve the chloro-quinoline in neat amine (e.g., 4-amino-1-diethylaminopentane) or use phenol as a solvent.

-

Heat to 130°C (or 180°C if using phenol melt) for 6-12 hours.

-

Validation: Reaction is complete when the starting chloride (high

) is consumed.

Visualizations

Synthesis Workflow (Gould-Jacobs Route)

The following diagram illustrates the critical path for synthesizing the pharmacophore.

Caption: Step-by-step Gould-Jacobs synthesis pathway for accessing the 4-amino-6-trifluoromethoxyquinoline scaffold.

SAR & Mechanism Logic

This diagram details the Structure-Activity Relationship (SAR) and how the

Caption: Causal relationship between the physicochemical properties of the OCF3 group and biological efficacy.

References

-

BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine. BenchChem. Link

-

Van Schalkwyk, D. A., et al. (2020).[3] Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi. Antimicrobial Agents and Chemotherapy.[3][4][5] Link[3]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

-

Novás, M., & Matos, M. J. (2025).[6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Link

-

Winter, R. W., et al. (2011).[7] Optimization of endochin-like quinolones for antimalarial activity. Experimental Parasitology. Link

Sources

- 1. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of endochin-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Investigation Guide: 8-Bromo-5-(trifluoromethoxy)quinoline

Executive Summary

This technical guide outlines the preliminary investigation of 8-Bromo-5-(trifluoromethoxy)quinoline , a high-value heterocyclic building block.[1][2] The compound combines the privileged quinoline scaffold with two critical functional handles: a trifluoromethoxy (-OCF₃) group at the C5 position and a bromine atom at the C8 position.[1]

The -OCF₃ group is a superior bioisostere for the methoxy group, offering enhanced metabolic stability and increased lipophilicity without significant steric penalty, making it ideal for modulating blood-brain barrier (BBB) permeability in CNS drug discovery.[1] The C8-bromide serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

Chemical Profile & Physical Properties[2][3][4][5]

The following data summarizes the calculated and observed physicochemical properties essential for handling and assay development.

| Property | Value / Description | Significance |

| Molecular Weight | 292.05 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1][2] |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity driven by the -OCF₃ group; suggests good membrane permeability.[1][2] |

| Topological Polar Surface Area (TPSA) | ~22 Ų | Low TPSA indicates potential for CNS penetration.[2] |

| H-Bond Donors / Acceptors | 0 / 4 | Classic acceptor-rich profile for kinase/GPCR binding pockets.[1][2] |

| Appearance | Off-white to pale yellow solid | Typical for halogenated quinolines.[1][2] |

| Solubility | DMSO, DCM, MeOH | Poor solubility in water; requires organic co-solvents for biological assays.[1] |

Synthetic Architecture

The synthesis of this compound requires regio-control to ensure the correct placement of substituents.[1][2] The most robust route utilizes a modified Skraup Cyclization starting from a pre-functionalized aniline.[1][2]

Retrosynthetic Analysis

The C8-Br bond is sensitive to harsh reduction conditions; therefore, it is best introduced on the aniline precursor rather than via late-stage bromination, which often suffers from C5/C8 regioselectivity issues.[1][2]

-

Reagents: Glycerol, Nitrobenzene (oxidant), Sulfuric Acid (catalyst/solvent).[2]

-

Mechanism: The amine reacts with acrolein (generated in situ from glycerol) followed by cyclization onto the vacant ortho-position (C6 of the aniline, becoming C5 of the quinoline).

Synthesis Workflow Diagram

Figure 1: Modified Skraup synthesis pathway ensuring regiochemical fidelity of the 8-Br and 5-OCF3 substituents.

Detailed Synthetic Protocol (Route A: Skraup)

Safety Note: This reaction is highly exothermic and generates acrolein (toxic).[2] Perform in a well-ventilated fume hood.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix 2-Bromo-5-(trifluoromethoxy)aniline (1.0 eq), sodium 3-nitrobenzenesulfonate (0.7 eq, milder oxidant than nitrobenzene), and glycerol (3.0 eq).

-

Acid Addition: Carefully add concentrated H₂SO₄ (2.5 mL/mmol of aniline) dropwise. The mixture will heat up spontaneously.[2]

-

Cyclization: Heat the mixture to 140°C for 4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[2]

-

Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (~50g).

-

Neutralization: Basify carefully with NH₄OH or 50% NaOH to pH 9-10. The product will precipitate as a gummy solid.[1][2]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Purify via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes) to yield the target quinoline.

Functionalization & Reactivity Investigation

The C8-Bromine is the primary handle for diversification.[1][2] The electron-deficient nature of the quinoline ring, further deactivated by the -OCF₃ group, makes the C8-Br bond highly susceptible to oxidative addition by Palladium(0), facilitating rapid cross-coupling.[1]

Divergent Synthesis Strategy

We prioritize two pathways for library generation:

-

Suzuki-Miyaura Coupling: To install aryl/heteroaryl groups for hydrophobic pocket targeting.[1][2]

-

Buchwald-Hartwig Amination: To introduce solubility-enhancing amines or morpholine rings.[1][2]

Functionalization Workflow Diagram

Figure 2: Divergent functionalization of the C8-Br handle using Pd-catalyzed cross-coupling methodologies.[1]

Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for electron-deficient halides.[1][2]

-

Reagents: Charge a vial with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

-

Reaction: Seal and heat to 90°C for 12 hours under N₂ atmosphere.

-

Validation: Filter through Celite, concentrate, and analyze via LC-MS. Expect >85% conversion due to the activated nature of the C8-Br bond [1].[1][2]

Medicinal Chemistry Applications

The 5-(trifluoromethoxy) substituent is not merely a passive decoration; it actively influences the pharmacological profile:

-

Conformational Lock: The -OCF₃ group often adopts an orthogonal conformation relative to the aromatic ring, potentially forcing the molecule into a specific binding orientation [2].[1]

-

Metabolic Blocking: Substitution at C5 blocks oxidative metabolism (P450 oxidation) at this position, extending the half-life compared to the parent quinoline [3].[1][2]

-

Fluorine Effects: The high electronegativity lowers the pKa of the quinoline nitrogen, reducing non-specific binding to plasma proteins while maintaining hydrogen bond acceptor capability.

Target Classes:

-

Kinase Inhibitors: The 8-aryl derivatives mimic the adenine ring of ATP.[1][2]

-

GPCR Antagonists: Specifically 5-HT (Serotonin) and CCR receptors where quinoline scaffolds are prevalent [4].[1][2]

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[2]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1][2] Link[2]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1][2] Link[2]

-

Manfredini, S., et al. (2020).[2] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem Technical Guides. Link[2]

Sources

Methodological & Application

Application Note: Synthesis of 8-Bromo-5-(trifluoromethoxy)quinoline

This Application Note provides a validated, high-fidelity protocol for the synthesis of 8-Bromo-5-(trifluoromethoxy)quinoline , a critical scaffold in medicinal chemistry for kinase inhibitors and agrochemical development.[1]

The protocol utilizes a Modified Skraup Cyclization , optimized for safety and regioselectivity, avoiding the violent exotherms associated with traditional nitrobenzene/sulfuric acid methods.

Abstract & Strategic Rationale

The this compound scaffold combines three strategic functionalities:

-

Quinoline Nitrogen: A hydrogen bond acceptor for active site binding.

-

5-Trifluoromethoxy (-OCF₃): A lipophilic, metabolically stable group that modulates pKa and enhances blood-brain barrier (BBB) permeability.[1]

-

8-Bromide: A versatile handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.[1]

Synthetic Strategy: Direct electrophilic bromination of 5-(trifluoromethoxy)quinoline often yields inseparable mixtures of regioisomers (C6 vs. C8).[1] This protocol employs a de novo ring construction (Skraup synthesis) starting from the pre-functionalized aniline, 2-bromo-5-(trifluoromethoxy)aniline.[1] This ensures 100% regiocontrol, locking the bromide at the C8 position and the -OCF₃ at C5.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic logic ensuring correct substituent placement via pre-functionalized aniline precursors.

Safety & Hazards (Critical)

-

Methanesulfonic Acid (MsOH): Highly corrosive. Causes severe skin burns and eye damage. Use a face shield and chemically resistant gloves (nitrile/neoprene).

-

Acrolein (In situ generated): Glycerol dehydrates to acrolein, a potent lachrymator and pulmonary irritant. All operations must be performed in a well-ventilated fume hood.

-

Exotherm Control: The Skraup reaction is inherently exothermic.[2] The "modified" procedure below uses MsOH (instead of H₂SO₄) and controlled glycerol addition to mitigate "runaway" risks.

Materials & Reagents

| Reagent | Equiv.[3][4] | Role | Purity/Grade |

| 2-Bromo-5-(trifluoromethoxy)aniline | 1.0 | Limiting Reagent | >97% (HPLC) |

| Glycerol | 3.5 | C3 Fragment Source | Anhydrous |

| Sodium m-nitrobenzenesulfonate | 0.7 | Oxidant | Tech Grade |

| Iron(II) Sulfate Heptahydrate | 0.05 | Catalyst | Reagent Grade |

| Methanesulfonic Acid (MsOH) | ~6-8 vol | Solvent/Acid | >99% |

| Sodium Hydroxide (50% aq) | N/A | Quench/Basification | Tech Grade |

| Dichloromethane (DCM) | N/A | Extraction Solvent | ACS Grade |

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Equip a 3-neck round-bottom flask with:

-

Mechanical overhead stirrer (Teflon blade).

-

Internal temperature probe (thermocouple).

-

Pressure-equalizing addition funnel.[1]

-

Reflux condenser connected to an inert gas line (Nitrogen/Argon).

-

-

Charge the flask with Methanesulfonic acid (MsOH) (6.0 mL per gram of aniline).

-

Heat the acid to 100 °C .

-

Add 2-Bromo-5-(trifluoromethoxy)aniline (1.0 equiv) portion-wise.[1] Note: The amine may form a salt suspension initially.

-

Add Sodium m-nitrobenzenesulfonate (0.7 equiv) and FeSO₄·7H₂O (0.05 equiv) in one portion.

-

Expert Insight: The m-nitrobenzenesulfonate acts as a milder oxidant than nitrobenzene, and FeSO₄ catalyzes the electron transfer, preventing the accumulation of dihydroquinoline intermediates.

-

Step 2: Controlled Cyclization

-

Raise the internal temperature to 135 °C .

-

Charge the addition funnel with Glycerol (3.5 equiv).

-

Add the glycerol dropwise over 1 hour.

-

After addition is complete, stir the dark brown/black mixture at 135–140 °C for 4–6 hours .

-

Monitoring: Aliquot 50 µL into water, basify with sat. NaHCO₃, extract with EtOAc, and check via TLC (Hexane/EtOAc 8:2) or LC-MS.[1] Target [M+H]⁺ = 292/294 (Br isotope pattern).

Step 3: Workup & Isolation[1][7][8]

-

Cool the reaction mixture to room temperature (20–25 °C).

-

Pour the mixture slowly onto crushed ice (approx. 5x reaction volume). Stir vigorously.

-

Neutralization: Place the quench vessel in an ice bath. Slowly add 50% NaOH (aq) with stirring until pH reaches 10–12.

-

Caution: This is highly exothermic.[2] Ensure temperature stays <40 °C to prevent degradation.

-

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

-

Tip: If an emulsion forms, filter the biphasic mixture through a pad of Celite.[6]

-

-

Wash combined organics with Brine (1 x 100 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude dark oil.

Step 4: Purification[1][8]

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent: Gradient 0% → 10% Ethyl Acetate in Hexanes.

-

Observation: The product usually elutes as a light yellow oil or solid.

-

-

Recrystallization (Optional): If solid, recrystallize from Hexane/Ethanol (9:1) to achieve >99% purity.

Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Value |

| Appearance | Physical State | Off-white to pale yellow solid/oil.[1] |

| ¹H NMR | (400 MHz, CDCl₃) | Quinoline Ring: Two doublets (H2, H4) and one dd (H3) in the aromatic region (8.8–7.4 ppm). Benzene Ring: Two doublets (H6, H7) showing ortho coupling. H6 will be shielded slightly by OCF3 compared to H7. |

| ¹⁹F NMR | (376 MHz, CDCl₃) | Single peak at -57.5 ppm (characteristic of Ar-OCF₃).[1] |

| MS (ESI) | m/z [M+H]⁺ | 291.9 / 293.9 (1:1 ratio, characteristic of ⁷⁹Br/⁸¹Br). |

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Polymerization of acrolein | Ensure glycerol is added slowly and temperature is maintained >130 °C to favor cyclization over polymerization. |

| Violent Exotherm | Glycerol accumulation | Do not add glycerol faster than it is consumed.[1] If temp drops during addition, pause; do not increase addition rate. |

| Inseparable Impurities | Regioisomers | If starting material (aniline) contained 4-bromo isomer impurity, you will get 6-bromoquinoline.[1] Verify aniline purity by GC-MS before starting.[1] |

| Black Tar Formation | Oxidation overshoot | Ensure inert atmosphere (N₂) is maintained.[1] Oxygen can cause excessive polymerization of intermediates at 140 °C. |

References

-

Skraup Synthesis Mechanism & Variants

-

Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.

-

-

Modified "Painless" Skraup Protocol (MsOH/Sulfonate)

-

Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry. (Basis for the sulfonate/acid modification).[4][6][7]

-

Song, J. J., et al. (2002). "Practical Synthesis of 8-Bromoquinoline." Journal of Organic Chemistry. (Validated the use of methanesulfonic acid to replace sulfuric acid).

-

-

Precursor Availability

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 975 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. impactfactor.org [impactfactor.org]

- 8. 2-BROMO-5-(TRIFLUOROMETHOXY)ANILINE | 887267-47-2 [chemicalbook.com]

Application Note: Strategic Purification Protocols for 8-Bromo-5-(trifluoromethoxy)quinoline

Introduction & Chemical Context

The compound 8-Bromo-5-(trifluoromethoxy)quinoline is a high-value pharmacophore, frequently utilized as a scaffold in the development of kinase inhibitors and anti-infective agents (e.g., tuberculosis therapeutics). Its structural duality—possessing a reactive bromine handle for Suzuki/Buchwald couplings and a lipophilic trifluoromethoxy group for metabolic stability—makes it a critical intermediate.[1]

However, the purification of this molecule presents unique challenges compared to standard quinolines:

-

Reduced Basicity: The electron-withdrawing nature of the trifluoromethoxy (-OCF

) group at C5 and the bromine at C8 significantly lowers the pKa of the quinoline nitrogen. Standard acid-base extraction protocols using weak acids often fail.[1] -

Lipophilicity: The -OCF

group increases LogP, making the compound "sticky" on reverse-phase media and prone to co-elution with non-polar impurities.[1] -

Regioisomerism: Depending on the synthesis route (e.g., Skraup or modified Friedländer), the 5-bromo-8-(trifluoromethoxy) isomer may be present as a contaminant.[1]

This guide provides three tiered purification protocols designed to address these specific physicochemical properties.

Physicochemical Profile & Solubility Data

Understanding the physical state is a prerequisite for selecting the purification vector.

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Formula | C | MW: 292.05 g/mol |

| Predicted pKa | ~2.5 – 3.0 (Est.)[1] | Critical: Requires strong acid (pH < 1) for protonation during extraction.[1] |

| LogP (Predicted) | ~3.8 – 4.2 | High affinity for organic solvents; low water solubility.[1] |

| Boiling Point | ~310°C (Predicted) | Distillation is viable only under high vacuum (<1 mmHg).[1] |

| Solubility | DCM, EtOAc, THF (High) | Ideal for extraction organic phase.[1] |

| Solubility | Hexanes, Water (Low) | Ideal for recrystallization anti-solvent.[1] |

Protocol A: Modified Acid-Base Extraction (The "Rough Cut")

Objective: Bulk removal of non-basic impurities (unreacted anilines, tars) and neutral organic byproducts.[1]

Mechanism: Unlike simple quinoline, this electron-deficient analog requires a lower pH to fully protonate the nitrogen.[1] Standard 1M HCl is often insufficient to drive the equilibrium fully to the aqueous phase.

Reagents

-

Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

-

Acid Phase: 3M Hydrochloric Acid (HCl).[1] Note: Do not exceed 6M to prevent potential hydrolysis of the -OCF

group, although it is generally robust. -

Base Phase: 6M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH

OH).[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Acid Extraction (Protonation):

-

Transfer the organic phase to a separatory funnel.[1]

-

Extract with 3M HCl (3 x 20 mL).[1]

-

Validation: Check the pH of the aqueous layer; it must remain < 1.

-

Crucial Step: The target molecule is now in the Aqueous Acid Layer (as the hydrochloride salt). The non-basic impurities remain in the DCM layer.

-

-

Organic Wash:

-

Wash the combined acidic aqueous layers with a small volume of fresh DCM (1 x 15 mL) to remove entrained neutral impurities. Discard this organic wash.

-

-

Basification (Deprotonation):

-

Cool the aqueous acidic layer in an ice bath (0–5°C).[1]

-

Slowly add 6M NaOH dropwise with stirring until pH > 10.

-

Observation: The solution will become cloudy as the free base precipitates or oils out.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

-

Combine organics, dry over Na

SO

-

Workflow Visualization

Figure 1: Modified acid-base extraction logic for electron-deficient quinolines.

Protocol B: Flash Column Chromatography (The "Fine Cut")

Objective: Separation of regioisomers and removal of trace baseline impurities.

The Challenge: Nitrogen heterocycles interact with the acidic silanol groups on silica gel, causing "streaking" or "tailing," which ruins separation resolution.

System Setup

-

Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

-

Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH

OH added to the mobile phase.[1] This blocks silanol sites.[1]

Gradient Protocol[1]

-

Column Pre-treatment: Flush the column with Hexanes containing 1% TEA to neutralize the silica.[1]

-

Eluent A: Hexanes (with 1% TEA).

-

Eluent B: Ethyl Acetate (with 1% TEA).[1]

-

Gradient Profile:

-

0–5 min: 100% A (Isocratic hold)

-

5–25 min: 0%

20% B -

25–40 min: 20%

40% B -

Note: The lipophilic -OCF

group usually causes the compound to elute relatively early (10–20% EtOAc range).

-

Troubleshooting

If the compound co-elutes with a regioisomer, switch to a DCM / Methanol system (0

Protocol C: Recrystallization (The "Polishing" Step)

Objective: Achieving >99% purity for biological assays or X-ray crystallography.

Solvent Selection: Due to the bromine and trifluoromethoxy groups, the molecule crystallizes well from non-polar/polar binary systems.

Procedure

-

Dissolution: Place the semi-pure solid in a flask. Add the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) required to dissolve it.

-

Hot Filtration: If insoluble particles remain, filter rapidly through a pre-heated glass frit.[1]

-

Nucleation: Remove from heat. Add Water (anti-solvent) dropwise until a faint turbidity persists.[1]

-

Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Once ambient, move to 4°C fridge for 12 hours.

-

Harvest: Filter the needles/prisms and wash with cold 50:50 EtOH:Water.

Quality Control & Validation

Every purification must be validated against specific acceptance criteria.

| Method | Parameter | Acceptance Criteria |

| HPLC-UV (254 nm) | Purity | > 98.0% Area |

| 1H NMR (DMSO-d6) | Identity | Distinct doublets for quinoline protons; integration matches.[1] |

| 19F NMR | Identity | Singlet at ~ -58 ppm (characteristic of -OCF |

| LC-MS | Mass | [M+H]+ = 292/294 (1:1 Br isotope pattern).[1] |

Analytical Logic Diagram

Figure 2: Analytical decision tree for validating quinoline purity.

References

-

General Quinoline Synthesis & Properties

-

Purification of Halogenated Isoquinolines (Analogous Protocols)

-

Chromatography of Basic Heterocycles

-

Trifluoromethoxy Group Stability & Handling

-

Safety Data & Handling

-

PubChem Compound Summary for 5-Bromo-8-(trifluoromethyl)quinoline (Structural Analog). [1]

-

Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Sonogashira coupling of 8-Bromo-5-(trifluoromethoxy)quinoline

An Application Guide to the Sonogashira Coupling of 8-Bromo-5-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the . As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot the reaction effectively.

Introduction: Strategic Importance and Reaction Overview

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This palladium-catalyzed cross-coupling reaction, often co-catalyzed by copper, is invaluable for constructing complex molecular architectures under mild conditions.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] Its derivatization is a key strategy in drug discovery. The introduction of a trifluoromethoxy (-OCF₃) group is a modern tactic used to enhance critical drug-like properties.[7] The -OCF₃ group can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate binding affinity to biological targets.[7][8]

This guide focuses on the specific challenges and solutions for the , a substrate with unique electronic and steric properties that demand careful consideration for successful C-C bond formation.

The Sonogashira Reaction Mechanism: A Dual Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9] Understanding this mechanism is crucial for rational optimization and troubleshooting.

-

The Palladium Cycle : This is the primary cross-coupling cycle.

-

Reductive Elimination/Activation : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[1]

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II)-aryl complex. This is often the rate-determining step.

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.[2]

-

Reductive Elimination : The desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

-

-

The Copper Cycle : This cycle serves to activate the terminal alkyne.

-

π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[2]

-

Deprotonation : An amine base deprotonates the alkyne, facilitated by copper coordination, forming a highly reactive copper(I) acetylide species.[1][2] This species is then ready for the transmetalation step with the palladium complex.

-

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles

Key Experimental Considerations for the Substrate

The structure of this compound presents specific challenges that must be addressed through careful selection of reaction components.

-

Substrate Reactivity : The C8-Br bond is activated by the electron-withdrawing nature of both the quinoline ring and the 5-trifluoromethoxy group. However, the nitrogen atom at position 1 can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity.[10]

-

Catalyst & Ligand Selection :

-

Palladium Precatalyst : Standard precatalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective. The choice often depends on air stability and ease of handling. PdCl₂(PPh₃)₂ is generally more stable.[1]

-

Ligands : The use of appropriate ligands is critical. While triphenylphosphine (PPh₃) is standard, bulky and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[2] For challenging substrates, advanced ligands like XPhos or SPhos may offer improved yields. N-heterocyclic carbene (NHC) ligands are also powerful alternatives, known for their strong σ-donating properties which stabilize the catalyst.[1][2]

-

Copper Co-catalyst : Copper(I) iodide is the standard co-catalyst and significantly accelerates the reaction, allowing it to proceed at lower temperatures.[1][9] However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially if oxygen is not rigorously excluded.[1]

-

-

Base and Solvent :

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the alkyne and to neutralize the HBr formed during the reaction.[1][3]

-

Solvent : Anhydrous, deoxygenated solvents are crucial. Tetrahydrofuran (THF) is an excellent choice. In some protocols, the amine base can also serve as the solvent.[1]

-

-

Copper-Free Conditions : To circumvent the issue of alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[3] This typically requires a more active palladium catalyst system, higher temperatures, and a stronger base, but can lead to a cleaner reaction profile and simplified purification.[1]

Detailed Experimental Protocols

Safety Precaution : Always handle reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Anhydrous and deoxygenated conditions are critical for success and safety.

Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling

This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

| Component | Molar Eq. | Mol (mmol) | Mass / Volume |

| This compound | 1.0 | 0.50 | 147 mg |

| Terminal Alkyne (e.g., Phenylacetylene) | 1.2 | 0.60 | 61 mg (66 µL) |

| PdCl₂(PPh₃)₂ | 0.03 | 0.015 | 10.5 mg |

| Copper(I) Iodide (CuI) | 0.06 | 0.03 | 5.7 mg |

| Triethylamine (Et₃N) | - | - | 5 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |

Step-by-Step Methodology:

-

Reaction Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (147 mg, 0.50 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).

-

Inert Atmosphere : Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst degradation and alkyne homocoupling.[1]

-

Solvent Addition : Using a syringe, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL). Stir the mixture to dissolve the solids.

-

Alkyne Addition : Add the terminal alkyne (0.60 mmol) dropwise via syringe.

-

Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

-

Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup :

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when alkyne homocoupling is a significant issue or when the product is sensitive to copper.

| Component | Molar Eq. | Mol (mmol) | Mass / Volume |

| This compound | 1.0 | 0.50 | 147 mg |

| Terminal Alkyne (e.g., Phenylacetylene) | 1.5 | 0.75 | 77 mg (83 µL) |

| Pd₂(dba)₃ | 0.02 | 0.01 | 9.2 mg |